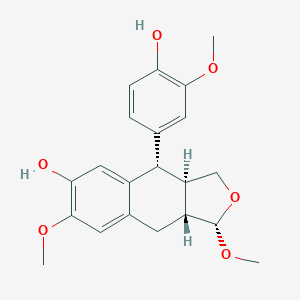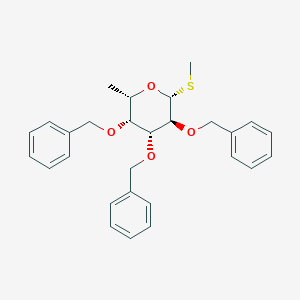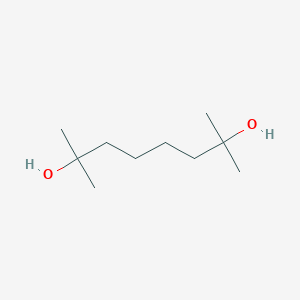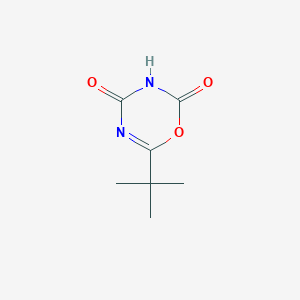
Ethyl 3-cyano-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-2H-pyridine-1-carboxylate, also known as ethyl 3-cyano-2-pyridinecarboxylate, is a chemical compound with the molecular formula C10H8N2O2. It is a pyridine derivative that has attracted attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate may increase the concentration of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Biochemical and Physiological Effects
Ethyl 3-cyano-2H-pyridine-1-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, which could make it useful for the treatment of pain and inflammation. It has also been shown to have antitumor and antimicrobial properties, which could make it useful for the treatment of cancer and infectious diseases, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate is that it is relatively easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate. One area of interest is the development of new synthetic methods that could improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
Ethyl 3-cyano-2H-pyridine-1-carboxylate can be synthesized through a variety of methods, including the reaction of Ethyl 3-cyano-2H-pyridine-1-carboxylate nicotinate with malononitrile in the presence of sodium ethoxide, or the reaction of Ethyl 3-cyano-2H-pyridine-1-carboxylate 2-chloro-3-pyridinecarboxylate with sodium cyanide. One of the most commonly used methods is the reaction of Ethyl 3-cyano-2H-pyridine-1-carboxylate 2-pyridinecarboxylate with malononitrile in the presence of sodium ethoxide. This method yields Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 3-cyano-2H-pyridine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. It has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Propriétés
Numéro CAS |
103935-34-8 |
|---|---|
Nom du produit |
Ethyl 3-cyano-2H-pyridine-1-carboxylate |
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
ethyl 3-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-5H,2,7H2,1H3 |
Clé InChI |
ZWXDBDOYXKZPRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=CC=C1)C#N |
SMILES canonique |
CCOC(=O)N1CC(=CC=C1)C#N |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



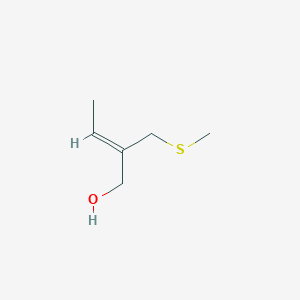
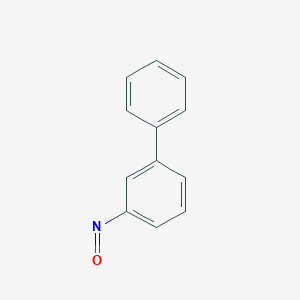
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
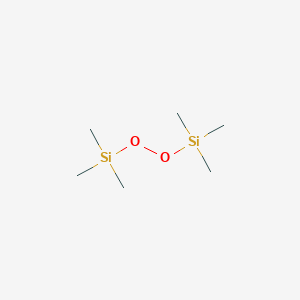
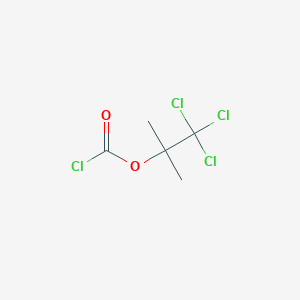
![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)


